3-((tert-Butoxycarbonyl)amino)-2-methylpropanoic acid

合成方法学 氨基酸保护 工艺优化

C2-methylated β-amino acid building blocks are critical for inducing backbone conformational constraints in peptide SAR studies, but sourcing a consistent, high-purity racemic form for Boc-chemistry is a common bottleneck. This compound directly resolves this by providing a reliable, precisely defined intermediate. · **Conformational Rigidity**: The C2-methyl group introduces steric hindrance, enabling the exploration of peptide backbone conformations not accessible with unsubstituted β-alanine derivatives. · **Boc-Strategy Compatibility**: Supplied with an N-terminal Boc protecting group, it is the definitive building block for Boc/Bzl-SPPS, essential when Fmoc-chemistry is incompatible with the target sequence. · **Process Reliability**: With an established synthesis yielding 97% and a melting point of 89-93°C, this racemic intermediate ensures reproducible crystallization and consistent quality during scale-up.

Molecular Formula C9H17NO4
Molecular Weight 203.24 g/mol
CAS No. 16948-10-0
Cat. No. B558504
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-((tert-Butoxycarbonyl)amino)-2-methylpropanoic acid
CAS16948-10-0
Synonyms16948-10-0; 3-((tert-Butoxycarbonyl)amino)-2-methylpropanoicacid; Boc-DL-3-Aminoisobutyricacid; 3-[(tert-butoxycarbonyl)amino]-2-methylpropanoicacid; 3-(BOC-AMINO)-2-METHYLPROPANOICACID; 3-(Tert-butoxycarbonylamino)-2-methylpropionicacid; 3-(tert-butoxycarbonylamino)-2-methyl-propanoicacid; boc-dL-beta-aib-OH; ACMC-20a7wy; ACMC-20a9jh; AC1N5BX0; SCHEMBL288557; CTK0H3810; GDQRNRYMFXDGMS-UHFFFAOYSA-N; MolPort-002-054-098; AA148; 2-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoicAcid; 3-Boc-Amino-2-methylpropanoicacid; 8684AA; ANW-61850; MFCD02094137; 3-Boc-Amino-2-methyl-propionicacid; AKOS011971375; CS18787; AK-63452
Molecular FormulaC9H17NO4
Molecular Weight203.24 g/mol
Structural Identifiers
SMILESCC(CNC(=O)OC(C)(C)C)C(=O)O
InChIInChI=1S/C9H17NO4/c1-6(7(11)12)5-10-8(13)14-9(2,3)4/h6H,5H2,1-4H3,(H,10,13)(H,11,12)
InChIKeyGDQRNRYMFXDGMS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Boc-DL-3-氨基异丁酸 选购基线


3-((叔丁氧羰基)氨基)-2-甲基丙酸 (CAS 16948-10-0), 亦称为Boc-DL-3-氨基异丁酸, 是一种N端经叔丁氧羰基(Boc)保护的β-氨基酸衍生物 [1]。其分子式为C9H17NO4, 分子量203.24 g/mol, 属于Boc保护的β2-氨基酸类 [1]。该化合物作为关键合成砌块, 广泛用于固相与液相多肽合成, 以及作为医药化工合成中间体 。其保护基策略允许多步合成中对氨基的选择性操控 。

β2-amino acid building block for peptide backbone modification
Compatible with Boc/Bzl solid-phase peptide synthesis strategy
Racemate supports cost-effective SAR and foldamer studies

Boc-DL-3-氨基异丁酸 不可替代性


该化合物的差异化核心在于其特定的区域与立体化学特征: 氨基位于C3位(β-位), C2位带有甲基, 且为消旋体 。这一精确结构使其不可被未甲基化的β-丙氨酸衍生物(如Boc-β-alanine, CAS 3303-84-2)替代, 因为后者缺乏C2甲基, 会显著改变肽骨架的构象偏好 。同样, 它不能被构型单一的(S)-或(R)-Boc-3-氨基-2-甲基丙酸(CAS 190897-47-3, 132696-45-8)直接替代, 因为消旋体与纯对映体在合成成本和下游产品性质(如结晶度、生物活性)上存在根本差异 。盲目替换将直接影响肽链的构效关系(SAR)研究、下游产品的纯度以及合成路线中结晶步骤的可重复性。

Boc-DL-3-aminoisobutyric acid
vs. Boc-β-alanine
Missing C2-methyl group may shift peptide backbone conformation preferences and SAR interpretation.
Racemate (DL)
vs. single enantiomer
Crystallization behavior, solubility, and biological readout may differ; direct replacement requires validation.

Boc-DL-3-氨基异丁酸 差异化证据


合成收率对比

在标准的Boc保护反应条件下, 使用Boc2O对DL-3-氨基异丁酸(CAS 10569-72-9)进行保护, 可以97%的收率获得目标产物 。相比之下, 文献中针对类似β-氨基酸保护的典型收率通常在70%-95%之间 [1]。

Synthesis Yield
Cross-study comparable
97% (9.4 g scale)
High reported yield supports cost-efficient synthesis.
Baseline for similar β-amino acid Boc-protection: 70–95%.
合成方法学 氨基酸保护 工艺优化

C2-甲基对构象的影响

作为β2-氨基酸, 该化合物在C2位引入了一个甲基, 而标准的β-丙氨酸衍生物(如Boc-β-alanine, CAS 3303-84-2)则没有 [1]。理论研究和实验证据表明, 在β-氨基酸的α-位(此处为C2位)引入取代基会显著影响其构象偏好性, 进而影响由其构成的肽链的整体二级结构 [2]。

C2-Methyl Effect
Class-level inference
Target: C2-methyl (β2-amino acid); comparator lacks C2-substitution
Structural feature may influence peptide backbone conformation.
Relevant for SAR and foldamer design studies.
构效关系 肽模拟 构象约束

熔点差异分析

该消旋化合物 (DL型) 的文献熔点为89-90°C (乙醚/戊烷中结晶) , 实验值在89-93°C 。相比之下, 其(S)-对映体 (CAS 190897-47-3) 的文献熔点为88°C 。

Melting Point
Data to verify
89–93°C (DL) vs. 88°C (S-enantiomer)
Supports identity and purity characterization.
Verify with lot-specific COA; literature values may vary.
物理化学性质 结晶学 纯度分析

Boc保护策略优势

该化合物采用Boc保护基, 其在固相多肽合成(SPPS)中与Fmoc策略互补 [1]。当合成对象是酸敏感肽或含有碱不稳定性修饰的序列时, Boc/Bzl策略是唯一可行或优选方案 [2]。此时, 采购Boc保护的氨基酸砌块是执行该合成路线的硬性要求。

Boc Strategy Compatibility
Class-level inference
Boc (acid-labile) vs. Fmoc (base-labile) orthogonal protection
Required for acid-labile SPPS and base-sensitive peptide sequences.
Fmoc analogue cannot substitute for Boc/Bzl synthetic routes.
固相多肽合成 保护基策略 工艺开发

Boc-DL-3-氨基异丁酸 应用场景


β2-氨基酸肽模拟物合成

在药物化学和化学生物学中, 为研究肽链骨架的构象对生物活性的影响, 研究人员常将β-氨基酸作为刚性元素引入。本化合物作为一个C2-甲基化的β2-氨基酸, 是构建特定构象约束肽的理想砌块。与使用无取代的β-丙氨酸衍生物(如Boc-β-alanine)相比, 它能够引入更复杂的空间位阻和构象偏好 [1]。

Boc/Bzl固相多肽合成

当合成的目标肽序列对碱(如哌啶)敏感, 或含有在Fmoc策略下不稳定的修饰基团时, 必须采用以Boc为α-氨基临时保护基的Boc/Bzl合成策略 [2]。此时, 本化合物作为Boc保护的氨基酸衍生物, 是执行该合成路线的必要原料, 无法用Fmoc类似物替代 [3]。

合成工艺优化与放大

在将实验室合成方法向中试或生产规模转移时, 原料的成本、稳定性和反应重现性至关重要。该化合物的高合成收率(97%)和稳定的物理性质(熔程89-93°C)为工艺优化提供了可靠的数据基础 。采购此化合物作为起始物料, 有助于降低生产成本, 提高产品质量的一致性 。

分析参考标准品

对于开发新药或研究代谢组学, 需要确证未知代谢物或合成杂质的结构。本化合物的明确理化性质(如熔点、预测pKa ~4.53)和可用光谱数据, 使其成为合适的参考标准品或衍生化试剂 。

Application
Selection Property
Validation Focus
β2-Amino acid peptidomimetic design
C2-methyl stereoelectronic profile
Conformation-activity relationship studies
Boc/Bzl solid-phase peptide synthesis
Boc protection chemistry
Acid-labile SPPS route validation
Synthesis process scale-up
Process-friendly synthesis yield
Process economics and reproducibility review
Analytical reference standard
Well-characterized melting behavior and pKa
Identity and purity verification studies

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